3-(2-Phenylhydrazinyl)indol-2-one Achieves Submicromolar Aβ40 Aggregation Inhibition Superior to Aza- and Carboxyhydrazide Replacements
The unsubstituted 3-(2-phenylhydrazinyl)indol-2-one (designated Compound 1) inhibits Aβ40 peptide aggregation with an IC₅₀ of 0.43 μM in a thioflavin T fluorescence assay [1]. Replacement of the phenylhydrazone moiety with aza-derivatives (pyridyl) reduces potency to IC₅₀ 6.7–11 μM, while substitution with a carboxyhydrazide further diminishes activity [2]. Modifications that disrupt the intramolecular hydrogen bond between the hydrazone NH and the C2 carbonyl (e.g., indole-3-carbaldehyde analog 19) cause a >100-fold potency loss (IC₅₀ 41 μM) [3]. N-alkylation at the indole nitrogen yields equipotent analogs (IC₅₀ 0.53–0.83 μM), but N-methylation of the hydrazone NH reduces potency >10-fold [4].
| Evidence Dimension | Inhibition of Aβ40 aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 0.43 μM |
| Comparator Or Baseline | Aza-derivative 21: IC₅₀ = 6.7 μM; Carboxyhydrazide 23: IC₅₀ > 100 μM; Indole analog 19: IC₅₀ = 41 μM; N-methyl hydrazone 24: IC₅₀ ~ 10 μM |
| Quantified Difference | Target is 15.6× more potent than aza-derivative; >232× more potent than carboxyhydrazide; 95× more potent than indole analog; >23× more potent than N-methyl analog |
| Conditions | Thioflavin T fluorescence assay, Aβ1–40 peptide, in vitro |
Why This Matters
The unsubstituted phenylhydrazone maintains the intact intramolecular hydrogen bond network essential for submicromolar Aβ inhibition, whereas even conservative heteroaromatic replacements cause order-of-magnitude potency losses that disqualify them for lead optimization.
- [1] Purgatorio R, de Candia M, De Palma A, et al. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules. 2018;23(7):1544. View Source
- [2] Purgatorio R, de Candia M, De Palma A, et al. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules. 2018;23(7):1544. View Source
- [3] Purgatorio R, de Candia M, De Palma A, et al. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules. 2018;23(7):1544. View Source
- [4] Purgatorio R, de Candia M, De Palma A, et al. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity. Molecules. 2018;23(7):1544. View Source
